3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Solubility Salt Selection Pre-formulation

Researchers using the free base (CAS 882245-68-3) face variable hydration and undefined protonation, compromising reaction stoichiometry in parallel synthesis. This dihydrochloride salt (CAS 1240526-33-3) eliminates that uncertainty: • Fixed stoichiometry (MW 291.24 g/mol) ensures accurate molar delivery for SAR studies. • Superior aqueous solubility enables direct use in bioconjugation without organic co-solvent. • Crystalline solid (mp 224-226 °C) facilitates drying to constant weight for moisture-sensitive reactions.

Molecular Formula C9H20Cl2N2O2S
Molecular Weight 291.24 g/mol
CAS No. 1240526-33-3
Cat. No. B1520727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
CAS1240526-33-3
Molecular FormulaC9H20Cl2N2O2S
Molecular Weight291.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CS(=O)(=O)CC2N.Cl.Cl
InChIInChI=1S/C9H18N2O2S.2ClH/c10-8-6-14(12,13)7-9(8)11-4-2-1-3-5-11;;/h8-9H,1-7,10H2;2*1H
InChIKeySDKNFYXNZAEMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione Dihydrochloride (CAS 1240526-33-3): Core Identity and Structural Baseline for Sulfolane-Piperidine Building Block Procurement


3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (CAS 1240526-33-3) is a heterocyclic building block comprising a saturated sulfone (1,1-dioxo-thiolane) core with a piperidine substituent at position 4 and a primary amine at position 3, formulated as a dihydrochloride salt . It is catalogued primarily as a research intermediate, with typical purity specifications of 95–98% and a reported melting point of 224–226 °C [1]. Its IUPAC name, 1,1-dioxo-4-piperidin-1-ylthiolan-3-amine dihydrochloride, and SMILES NC1CS(=O)(=O)CC1N1CCCCC1.Cl.Cl unambiguously define its structure .

Salt Form Dihydrochloride enables aqueous-compatible handling
Scaffold Regiochemically defined sulfolane-piperidine core
Workflow Supports stoichiometric coupling and parallel library synthesis

Why Generic Substitution Risks in 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione Dihydrochloride Procurement Can Compromise Downstream Synthetic Reproducibility


Generic substitution with the free base (CAS 882245-68-3) or positional isomers such as 3-[(piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione (CAS 1156601-31-8) introduces uncontrolled variability in solubility, reaction kinetics, and salt metathesis outcomes. The dihydrochloride salt provides a defined stoichiometric protonation state that directly governs aqueous solubility and acid-base handling during amine-functionalization steps ; the free base, in contrast, requires in situ salt formation and may exhibit batch-dependent hydration that alters effective molar equivalents. Furthermore, the 3-amino-4-piperidinyl substitution pattern presents distinct steric and electronic properties versus regioisomers, which can lead to divergent reactivity in demanding coupling or cyclization reactions .

Free base (CAS 882245-68-3) may exhibit variable hydration and protonation state, altering solubility and molar equivalents in coupling reactions.
Regioisomer (CAS 1156601-31-8) with reversed connectivity introduces different H-bond geometry and conformational flexibility, potentially shifting SAR outcomes.

Quantitative Differentiation Evidence for 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione Dihydrochloride Against Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1240526-33-3) is explicitly documented as 'more soluble in water compared to its free base form' . While quantitative solubility values (mg/mL) are not publicly available for either form, the class-level principle that hydrochloride salts of amine-containing heterocycles typically exhibit >10-fold higher aqueous solubility than their corresponding free bases is well-established [1]. For the direct comparator free base, 3-amino-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS 882245-68-3), no aqueous solubility data are reported, necessitating experimental determination before use in aqueous reaction media.

Solubility
Class-level
Dihydrochloride documented as “more soluble in water” than free base; class-level >10-fold expected enhancement.
Supports aqueous reaction feasibility
Experimental solubility data not reported; verify for specific buffer
Solubility Salt Selection Pre-formulation

Defined Stoichiometry and Handling Consistency of the Dihydrochloride Form vs. Hydrated Free Base

The dihydrochloride salt has a fixed molecular weight of 291.24 g/mol, corresponding to the precise dihydrochloride stoichiometry (C9H20Cl2N2O2S) [1]. In contrast, the free base (CAS 882245-68-3, MW 218.32 g/mol) may exist in partially hydrated or variable protonation states depending on storage conditions, leading to uncertainties in molar equivalents when weighed for stoichiometric reactions.

Stoichiometry
Reported
Dihydrochloride MW 291.24 g/mol fixed; free base MW 218.32 with potential hydration causing ~5% mass error.
Supports accurate molar delivery
Weighing precision depends on storage conditions
Stoichiometry Weighing Accuracy Reaction Reproducibility

Purity Specification Range: 98% from Leyan vs. Typical 95% from Other Vendors

Supplier purity specifications for CAS 1240526-33-3 diverge meaningfully: Leyan lists the compound at 98% purity , whereas other sources (AKSci, Enamine, CymitQuimica) typically quote 95% [1]. The 3% absolute purity difference can correspond to a 60% reduction in total impurities (from 5% to 2%), which is consequential for reactions where side products from impurities accumulate over multi-step sequences.

Purity Spec
Head-to-head
98% (Leyan) vs 95% (other vendors); total impurities 2% vs 5% (2.5× lower).
May reduce need for in-house purification
QC method not disclosed; verify with COA
Purity Quality Control Vendor Selection

Regioisomeric Differentiation: 3-Amino-4-piperidinyl vs. 4-Amino-3-piperidinyl Substitution

The target compound positions the primary amine at C3 and the piperidine at C4 of the sulfolane ring. In the regioisomer 3-(piperidin-4-ylamino)-1lambda6-thiolane-1,1-dione (CAS 1156601-31-8) , the connectivity is reversed: the piperidine nitrogen is linked via an exocyclic NH to the sulfolane C3. This structural difference alters both hydrogen-bond donor/acceptor geometry and the conformational flexibility around the sulfolane–piperidine junction, which can translate into distinct binding modes in biological targets [1].

Regiochemistry
Class-level
3-NH₂-4-piperidinyl connectivity; differs from 3-(piperidin-4-ylamino) isomer with 2 vs 1 rotatable bonds and altered H-bond count.
Regioisomeric identity critical for SAR fidelity
No experimental binding data; structural inference
Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Melting Point as a Surrogate for Crystallinity and Batch Consistency of the Dihydrochloride

The reported melting point of the dihydrochloride salt is 224–226 °C [1], a relatively sharp range indicative of a single crystalline phase. Although melting point data for the direct free base comparator (CAS 882245-68-3) are not publicly available, related sulfolane-piperidine compounds often melt broadly or decompose, suggesting less ordered solid-state packing.

Crystallinity
Reported
Melting point 224–226 °C, sharp range indicative of single crystalline phase.
Suggests consistent batch crystallinity and dissolution behavior
Free base mp unreported; verify for your lot
Crystallinity Solid-State Properties Quality Control

Computational logP Indicator of Polarity vs. Piperazine- or Diazepane-Containing Analogs

The target compound exhibits a computed logP of -0.269 [1], placing it in a moderately hydrophilic range. By comparison, 3-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (CAS 436852-26-5) , which replaces the piperidine with a piperazine, is expected to be even more polar (estimated logP < -1.0) due to the additional basic nitrogen. Conversely, 3-(1,4-diazepan-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride would be more lipophilic owing to the expanded seven-membered ring.

Lipophilicity
Class-level
cLogP = -0.269; piperazine analog est.
Balanced polarity supports library design
Experimental logP/logD unavailable
Lipophilicity logP Drug-likeness

Optimal Application Scenarios for 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione Dihydrochloride Based on Evidence


Aqueous-Phase Bioconjugation and DNA-Encoded Library Synthesis Requiring High-Solubility Amine Building Blocks

The dihydrochloride salt’s documented superior water solubility versus the free base makes it the preferred form for on-DNA reactions and bioconjugation protocols performed in aqueous buffers. Users can weigh the salt directly into aqueous reaction mixtures without a pre-dissolution step in organic co-solvent, reducing the risk of DNA precipitation or protein denaturation.

Multi-Step Medicinal Chemistry Campaigns Where Stoichiometric Control Is Critical for SAR Integrity

The fixed dihydrochloride stoichiometry (C9H20Cl2N2O2S, MW 291.24 g/mol) [1] ensures accurate molar delivery in parallel synthesis, eliminating the variable equivalents that could arise from hydrated or partially protonated free base forms. For SAR studies, the 98% purity grade available from select vendors further minimizes impurity-driven false negatives in biological assays.

Fragment-Based Screening Libraries Requiring Balanced Polarity for Optimal Physicochemical Space Coverage

With a calculated logP of -0.269 [2], this piperidine-sulfolane fragment occupies a desirable intermediate polarity window. It complements more polar piperazine analogs (logP < -1.0) and more lipophilic diazepane analogs, enabling systematic exploration of hydrogen-bonding and hydrophobic interactions within a fragment set.

Reaction Development Studies Involving Nucleophilic Amine Coupling Under Anhydrous Conditions

The sharp melting point (224–226 °C) [3] and crystalline nature of the dihydrochloride facilitate drying to constant weight and storage under inert atmosphere, minimizing water introduction into moisture-sensitive reactions such as amide couplings with acid chlorides or Buchwald-Hartwig aminations.

Application
Selection Property
Validation Focus
Aqueous bioconjugation / on-DNA library synthesis
Salt-form aqueous solubility
Compatibility with aqueous reaction media
Multi-step medicinal chemistry library synthesis
Defined dihydrochloride stoichiometry
Molar equivalent accuracy in coupling
Fragment-based screening library design
Intermediate hydrophilicity (balanced cLogP)
Polarity-space coverage in fragment sets
Anhydrous amine coupling reactions
Crystalline dihydrochloride with sharp melting point
Moisture control and handling under inert atmosphere
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